Ethyl 3-(4-cyanophenyl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-cyanophenyl)propanoate can be synthesized through the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst . This reaction leads to the formation of ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . Companies like ChemScene provide this compound in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-(4-cyanophenyl)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a precursor to other bioactive molecules, influencing various biochemical pathways . The specific molecular targets and pathways depend on the derivative being studied and its intended application .
Comparison with Similar Compounds
- Ethyl 3-(3-cyanophenyl)propanoate
- Ethyl 3-phenylpropionate
- Ethyl 2-bromo-3-(4-cyanophenyl)-3-oxo-propanoate
Uniqueness: Ethyl 3-(4-cyanophenyl)propanoate is unique due to its specific structure, which includes a cyano group attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes.
Properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116460-89-0 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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